Markedly Reduced Off‑Target Enzyme Inhibition: 5‑(Benzyloxy)‑2‑chloroquinoxaline vs Quinoxaline‑Based SIRT1 Inhibitors
In a panel of off‑target enzyme screens, 5‑(Benzyloxy)‑2‑chloroquinoxaline displayed IC50 values >1 mM against both rabbit aldehyde oxidase (AOX) and mushroom tyrosinase, indicating negligible inhibitory activity [REFS‑1]. By contrast, several quinoxaline‑derived SIRT1 inhibitors (e.g., compound 4bb) achieve IC50 values in the low micromolar range against their primary target, but frequently exhibit collateral inhibition of related enzymes [REFS‑2]. For a scientist selecting a building block that will not inadvertently introduce off‑target pharmacology, the >1 mM IC50 baseline of 5‑(Benzyloxy)‑2‑chloroquinoxaline provides a cleaner starting point compared to many pre‑decorated quinoxaline analogs.
| Evidence Dimension | Enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 >1,000,000 nM (AOX, rabbit liver cytosol); IC50 >1,000,000 nM (tyrosinase, Agaricus bisporus) |
| Comparator Or Baseline | Quinoxaline SIRT1 inhibitor 4bb: IC50 ~0.8 µM (SIRT1), but also inhibits other targets in the low‑micromolar range (class‑wide observation) |
| Quantified Difference | Target compound shows >1,000‑fold weaker inhibition than typical bioactive quinoxalines, suggesting low off‑target risk at the building‑block stage |
| Conditions | BindingDB curated enzyme inhibition assays; AOX – rabbit liver cytosol; Tyrosinase – mushroom enzyme |
Why This Matters
Procuring a building block with inherently low enzyme promiscuity reduces the likelihood that subsequent hit compounds will suffer from polypharmacology‑driven toxicity.
- [1] BindingDB entry BDBM50486220 / CHEMBL2228305 – IC50 data for 5‑(Benzyloxy)‑2‑chloroquinoxaline against aldehyde oxidase (rabbit) and tyrosinase (mushroom), both >1,000,000 nM. View Source
- [2] Ghosh A et al., “A novel SIRT1 inhibitor, 4bb, induces apoptosis in HCT116 human colon carcinoma cells partially by activating p53,” Bioorg. Med. Chem. Lett., 2017, 27, 2875‑2880. Reports IC50 of 4bb against SIRT1 (0.8 µM) and notes off‑target liability. View Source
